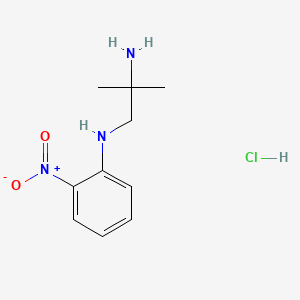

2-methyl-N1-(2-nitrophenyl)propane-1,2-diaminehydrochloride

Description

2-Methyl-N1-(2-nitrophenyl)propane-1,2-diamine hydrochloride is a substituted propane-1,2-diamine derivative characterized by a methyl group at the C2 position, a 2-nitrophenyl substituent at the N1 position, and a hydrochloride counterion. This compound belongs to a broader class of aromatic nitroamine derivatives, which are often studied for their applications in pharmaceuticals, agrochemicals, and analytical chemistry. The nitro group at the ortho position of the phenyl ring may influence its electronic properties, solubility, and reactivity, while the methyl group could enhance steric effects or alter metabolic stability .

Properties

IUPAC Name |

2-methyl-1-N-(2-nitrophenyl)propane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2.ClH/c1-10(2,11)7-12-8-5-3-4-6-9(8)13(14)15;/h3-6,12H,7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYHKAQIINCDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=CC=CC=C1[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,2-Propanediamine Backbone

The branched diamine backbone is synthesized via catalytic hydrogenation of isopropanolamine, as detailed in Patent CN102557961B. This method employs a NiO-CoO-CuO/Al₂O₃ catalyst under hydrogen pressure (8–12 MPa) and elevated temperature (150–155°C), achieving high yields of 1,2-propanediamine.

-

Substrate: Isopropanolamine

-

Catalyst: NiO (10 wt%), CoO (10 wt%), CuO (5 wt%) on Al₂O₃

-

Solvent: Ammonia (mol ratio 1:1.2–1.3 relative to isopropanolamine)

-

Pressure: 8–12 MPa H₂

-

Temperature: 150–155°C

-

Duration: 4–5 hours

Functionalization with 2-Nitrophenyl Group

The primary amine of 1,2-propanediamine is selectively functionalized via nucleophilic aromatic substitution (SNAr) with 2-fluoro-1-nitrobenzene. The secondary amine remains unprotected due to steric hindrance from the adjacent methyl group.

Procedure :

-

Protection of Secondary Amine :

-

SNAr Reaction :

-

Deprotection :

-

Salt Formation :

Method 2: Reductive Amination of Nitroaryl Ketones

Synthesis of 2-Nitrobenzaldehyde Intermediate

2-Nitrobenzaldehyde is commercially available or synthesized via oxidation of 2-nitrotoluene using CrO₃ in acetic acid.

Reductive Amination with 1,2-Propanediamine

The primary amine of 1,2-propanediamine condenses with 2-nitrobenzaldehyde in a reductive amination process.

Procedure :

-

Condensation :

-

Salt Formation :

-

Isolate the product as the hydrochloride salt using ethanolic HCl.

-

Challenges :

-

The nitro group may partially reduce under reductive conditions; careful pH control is critical.

-

Steric hindrance from the methyl group limits secondary amine participation.

Method 3: Ullmann-Type Coupling for Aryl-Amine Bond Formation

Copper-Catalyzed Coupling

Aryl halides undergo Ullmann coupling with amines in the presence of copper catalysts. For the target molecule, 2-bromonitrobenzene reacts with 1,2-propanediamine.

Procedure :

-

Reaction Setup :

-

Workup :

Limitations :

-

High temperatures may degrade the nitro group.

-

Competing side reactions at the secondary amine necessitate stoichiometric control.

Comparative Analysis of Methods

Protection-Deprotection Strategies

Efficient synthesis requires selective protection of the secondary amine. Boc and Cbz groups are ideal due to their stability under SNAr conditions and ease of removal:

-

Boc Protection :

-

Cbz Protection :

Salt Formation and Purification

The hydrochloride salt is precipitated by treating the free base with HCl in ethanol. Critical parameters include:

-

Solvent Choice : Ethanol or ether for high crystallinity.

-

Stoichiometry : Equimolar HCl to avoid excess acid.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

2-methyl-N1-(2-nitrophenyl)propane-1,2-diaminehydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amine derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.

Scientific Research Applications

2-methyl-N1-(2-nitrophenyl)propane-1,2-diaminehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N1-(2-nitrophenyl)propane-1,2-diaminehydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine hydrochloride and related compounds:

Key Structural and Functional Insights

Substituent Effects: The 2-nitrophenyl group in the target compound distinguishes it from analogs like N1-(2,6-dimethylphenyl)-propanediamine (). Methyl vs. Dimethyl Substitution: The C2 methyl group in the target compound introduces steric hindrance absent in simpler dihydrochlorides like benzene-1,4-diamine dihydrochloride, possibly affecting binding affinity in biological systems .

Counterion Influence :

- Hydrochloride salts (e.g., target compound) generally improve aqueous solubility compared to free bases. However, dihydrochloride derivatives (e.g., GYKI-23107) exhibit higher molecular weights and may require optimized formulation for bioavailability .

Analytical Relevance :

- Compounds like NPSEM () and deuterated analogs (e.g., AOZ-d4, AMOZ-d5) are used as internal standards in mass spectrometry due to their isotopic labeling. The target compound’s nitro group could make it suitable for UV/Vis detection, though this remains speculative without direct data.

Biological Activity

2-Methyl-N1-(2-nitrophenyl)propane-1,2-diamine hydrochloride is a complex organic compound characterized by its dual amine and nitro functionalities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine hydrochloride is C10H14N4O2·HCl. The structure features a propylamine backbone with two amino groups and a nitrophenyl substituent, which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 232.7 g/mol |

| CAS Number | 2839157-91-2 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of 2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine hydrochloride can be attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction to form an amine, which may participate in redox reactions. The amine groups can form hydrogen bonds with proteins and nucleic acids, influencing enzyme activity and cellular processes.

Key Interactions:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Protein Interactions: It can modulate protein functions through hydrogen bonding and hydrophobic interactions.

Biological Applications

Research has indicated several potential applications for this compound:

-

Medicinal Chemistry:

- Investigated for its role as an enzyme inhibitor in various biochemical pathways.

- Potential use in drug development targeting diseases related to enzyme dysregulation.

-

Material Science:

- Utilized in the synthesis of polymers and other materials due to its reactive functional groups.

-

Biological Studies:

- Employed in studies examining protein-ligand interactions and cellular signaling pathways.

Study 1: Enzyme Inhibition

A study explored the inhibitory effects of 2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine hydrochloride on a specific kinase involved in cancer progression. The compound demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated moderate antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential use in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-methyl-N1-(2-nitrophenyl)propane-1,2-diamine hydrochloride, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-1,2-propanediamine | Simple amine functionality | Lacks nitro group |

| 4-Amino-3-nitrophenol | Hydroxyl and amino groups; nitro substituent | Strong antibacterial properties |

| N,N-Dimethyl-4-nitroaniline | Dimethylamino group; nitro substituent | Commonly used as a dye intermediate |

Q & A

Q. What are the recommended synthesis methods for 2-methyl-N1-(2-nitrophenyl)propane-1,2-diaminehydrochloride?

Methodological Answer: The synthesis of this compound typically involves a multi-step organic reaction pathway. Key steps include:

Primary Amine Functionalization : Reacting a nitro-substituted aryl precursor (e.g., 2-nitrophenyl derivatives) with propane-1,2-diamine under controlled pH and temperature to form the diamine intermediate.

Salt Formation : Treating the diamine intermediate with hydrochloric acid to yield the dihydrochloride salt.

Purification : Use column chromatography or recrystallization to isolate the pure product, verified via melting point analysis (e.g., analogous compounds show melting points in the range of 196–201°C for dihydrochloride salts) .

For reproducibility, reaction conditions (e.g., solvent polarity, stoichiometry of HCl) must be optimized using iterative experimental trials or computational pre-screening .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A combination of analytical techniques is required:

- HPLC : Purity assessment (≥98% by HPLC is standard for dihydrochloride salts) .

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via - and -NMR to verify amine proton environments and aromatic substitution patterns.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- Melting Point Analysis : Compare observed values with literature data (e.g., similar dihydrochloride salts melt at 196–201°C) .

Discrepancies in spectral data may indicate impurities or incomplete salt formation.

Q. What are the solubility and stability considerations for this compound under varying experimental conditions?

Methodological Answer:

- Solubility : Test in polar solvents (e.g., water, methanol) and non-polar solvents (e.g., DCM). Dihydrochloride salts generally exhibit higher aqueous solubility due to ionic character .

- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products (e.g., nitro group reduction or amine oxidation). Store in desiccated, light-protected conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling guide the optimization of synthesis pathways?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, predicting energetically favorable pathways .

- Condition Screening : Apply machine learning to analyze experimental variables (e.g., solvent, catalyst) and prioritize high-yield conditions. For example, ICReDD’s feedback loop integrates computational predictions with experimental validation to reduce trial-and-error efforts by 30–50% .

- Salt Stability Prediction : Molecular dynamics simulations can assess hydrochloride salt stability under varying humidity or temperature .

Q. What statistical experimental design approaches are effective in optimizing reaction yields?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs (e.g., Central Composite Design) to evaluate interactions between variables like temperature, molar ratios, and reaction time. For example, a 2 factorial design can identify critical parameters for nitro-group retention during synthesis .

- Response Surface Methodology (RSM) : Optimize yield by modeling non-linear relationships between variables. A case study on similar aryl-diamine hydrochlorides achieved 85% yield after three iterative RSM cycles .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis Framework :

- Data Normalization : Standardize assay conditions (e.g., cell lines, exposure duration).

- Dose-Response Validation : Replicate conflicting studies using identical batches of the compound to rule out purity variations.

- Mechanistic Studies : Use knockout models or isotopic labeling to confirm target engagement (e.g., nitroreductase activity in microbial systems) .

- Toxicological Profiling : Follow protocols akin to Table B-1 in , testing systemic effects (hepatic, renal) across species to resolve interspecies variability .

Q. What methodologies are used to assess the compound's toxicity in preclinical models?

Methodological Answer:

- Inclusion Criteria : Adopt standardized protocols for toxicity screening (Table B-1, ):

- Routes : Oral, dermal, and inhalation exposure.

- Endpoints : Monitor hepatic/renal function (e.g., ALT/AST levels), hematological parameters (e.g., RBC count), and histopathology .

- High-Throughput Screening (HTS) : Use organ-on-chip models to simulate human metabolic pathways and predict metabolite toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.